molecular formula C18H12N2O B8661242 N-(1-Cyanonaphthalen-2-yl)benzamide CAS No. 79894-45-4

N-(1-Cyanonaphthalen-2-yl)benzamide

Cat. No.: B8661242
CAS No.: 79894-45-4
M. Wt: 272.3 g/mol
InChI Key: VVRLBZVPNFUPMO-UHFFFAOYSA-N
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Description

N-(1-Cyanonaphthalen-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12N2O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79894-45-4

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

N-(1-cyanonaphthalen-2-yl)benzamide

InChI

InChI=1S/C18H12N2O/c19-12-16-15-9-5-4-6-13(15)10-11-17(16)20-18(21)14-7-2-1-3-8-14/h1-11H,(H,20,21)

InChI Key

VVRLBZVPNFUPMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)C#N

Origin of Product

United States

Contextualization of N 1 Cyanonaphthalen 2 Yl Benzamide Within Advanced Organic Chemistry Research

Significance of N-Arylamides and Cyano-Substituted Naphthalene (B1677914) Scaffolds in Contemporary Chemical Science

N-Arylamides are a ubiquitous and fundamentally important class of organic compounds. nih.govresearchgate.net Their prevalence is notable in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, as well as in materials science, where they contribute to the properties of polymers and dyes. researchgate.net The amide bond, when connected to an aromatic ring, confers a specific geometry and electronic distribution that is crucial for molecular recognition and binding to biological targets. nih.gov The synthesis of N-arylamides has been the focus of extensive research, with numerous methods developed for their efficient preparation, including cross-coupling reactions and direct amidation. researchgate.netnih.gov

Naphthalene scaffolds , bicyclic aromatic hydrocarbons, are another cornerstone of organic chemistry. rsc.orgontosight.ai Their extended π-system imparts unique photophysical properties, making them valuable components in organic electronics and fluorescent probes. nih.gov The functionalization of the naphthalene core is a key area of research, as the position of substituents dramatically influences the molecule's properties. rsc.orgontosight.ai

The introduction of a cyano (-CN) group to the naphthalene scaffold, creating a cyano-substituted naphthalene , further enhances its utility. The cyano group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the naphthalene ring system. This feature is exploited in the design of materials with specific electronic or optical characteristics. Furthermore, the cyano group can serve as a versatile synthetic handle for further molecular elaborations. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and investigated for their colorimetric sensing capabilities, highlighting the role of the cyano and amide groups in molecular recognition. rsc.org

Overview of Structural Motifs and Their Research Implications within the Naphthalene-Benzamide-Cyano Framework

The specific arrangement of the benzamide (B126) and cyano groups on the naphthalene core in N-(1-Cyanonaphthalen-2-yl)benzamide presents a unique structural motif. The placement of the cyano group at the 1-position and the benzamide at the 2-position establishes a distinct electronic and steric environment.

Theoretically, the synthesis of this compound could be envisioned through the acylation of 2-amino-1-cyanonaphthalene with benzoyl chloride. nih.gov The starting amine, 2-amino-1-cyanonaphthalene, is a critical intermediate whose synthesis and reactivity would be a key focus. The reactivity of related aminonaphthalene derivatives is well-documented, providing a basis for predicting the outcomes of such a reaction.

The juxtaposition of the electron-withdrawing cyano group and the amide linkage on adjacent carbons of the naphthalene ring could lead to interesting intramolecular interactions. These interactions might influence the planarity of the molecule and the conformation of the benzamide group relative to the naphthalene plane. Such conformational preferences are often critical for a molecule's biological activity or its performance in a material. For example, in the crystal structure of the related N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene and phenyl rings is a significant structural feature. nih.gov

The research implications for a molecule with the this compound framework are diverse. The combination of a rigid, fluorescent naphthalene core with a hydrogen-bond-donating amide group and an electron-withdrawing cyano group suggests potential applications in:

Fluorescent Probes: The intrinsic fluorescence of the naphthalene moiety could be modulated by the electronic effects of the substituents, potentially leading to sensors for specific analytes.

Medicinal Chemistry: The N-arylamide motif is a well-established pharmacophore, and the specific substitution pattern on the naphthalene ring could lead to novel interactions with biological targets. researchgate.net

Materials Science: The electronic properties conferred by the cyano group and the potential for hydrogen bonding from the amide group could be leveraged in the design of organic semiconductors or other functional materials.

Advanced Synthetic Methodologies for N 1 Cyanonaphthalen 2 Yl Benzamide and Analogous Molecular Architectures

Strategic Approaches for Carbon-Nitrogen Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation with high efficiency and selectivity.

Direct Acylation Reactions Utilizing Key Precursors

Direct acylation of an amine with a carboxylic acid derivative is a fundamental approach to amide synthesis. In the context of N-(1-Cyanonaphthalen-2-yl)benzamide, this would typically involve the reaction of 2-amino-1-cyanonaphthalene with an activated benzoic acid derivative, such as benzoyl chloride or benzoic anhydride. The use of N-heterocyclic carbene (NHC)-organocatalysis has emerged as a mild and highly effective method for direct amidation. This process involves an acyl azolium intermediate, which facilitates the reaction between aldehydes and amines, and has been successfully applied to the synthesis of various N-acyl 2-aminobenzothiazoles. rsc.org Another approach involves the use of activating agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HO-Bt) or N-hydroxysuccinimide (HO-Su) to form active esters that readily react with amines. nih.gov These methods offer excellent yields and can be performed as a two-stage or one-pot reaction. nih.gov

Condensation-Based Syntheses of Amide Linkages

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a common strategy for amide bond formation. The direct condensation of carboxylic acids and amines can be achieved under hydrothermal conditions without the need for catalysts. sci-hub.se This method's efficiency is influenced by the electronic properties of the reactants, with more nucleophilic amines and more electrophilic carboxylic acids leading to higher yields. sci-hub.se For laboratory and industrial-scale synthesis, coupling reagents that promote dehydration are frequently employed. youtube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.com More modern and safer coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), have been developed to improve reaction rates and minimize side reactions like racemization, often in environmentally friendly aqueous micellar media. acs.org

Sequential Strecker Reaction and N-Acylation Protocols for Cyano-Naphthalene-Benzamide Derivatives

A versatile two-step approach to this compound involves the initial synthesis of an α-aminonitrile via the Strecker reaction, followed by N-acylation. The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a cyanide source, yielding an α-aminonitrile. nih.govwikipedia.orgnih.gov This reaction is a fundamental and economical method for preparing α-amino acids and their precursors. nih.gov For instance, a ketone can react with ammonia (B1221849) and a cyanide salt to produce an aminonitrile. nih.gov The resulting aminonitrile can then be acylated. A common method for N-acylation involves reacting the aminonitrile with an acyl chloride, such as benzoyl chloride, in a basic aqueous solution to yield the final N-acylated product. nih.gov This sequential approach allows for the modular construction of complex benzamide derivatives.

PhNCO-Enabled Routes to Secondary Amides within Benzamide Frameworks

An innovative and efficient method for synthesizing secondary amides involves the use of phenyl isocyanate (PhNCO). rsc.orgrsc.org This one-pot, two-step protocol utilizes an easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition of phenyl isocyanate, followed by transamidation. rsc.org A key advantage of this method is its atom economy and the ability to recover the leaving group as a carbonylated N-heterocycle, which has applications in pharmaceuticals. rsc.orgrsc.org The reaction conditions can be optimized, and the use of an oxidant can enhance the yield. rsc.org Isocyanates themselves can be synthesized from various precursors, including the reaction of an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst. google.com

Integration of Cyano and Naphthalene (B1677914) Moieties via Catalytic and Non-Catalytic Pathways

Palladium-Catalyzed Coupling Strategies for Aryl-Alkyne Benzamide Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating C-C and C-N bonds. nih.govrsc.org The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base, and is widely used to construct arylalkynes and conjugated enynes. libretexts.org Recent advancements have led to the development of copper-free Sonogashira protocols. organic-chemistry.org The Sonogashira reaction can be used to introduce an alkyne substituent onto an aryl halide, which can then be further functionalized. For instance, a carbonylative Sonogashira coupling allows for the synthesis of alkynones from aryl thianthrenium salts and terminal alkynes under a carbon monoxide atmosphere. nih.gov Furthermore, palladium-catalyzed aminocyclization-coupling cascades provide a route to complex heterocyclic systems, such as dehydrotryptophan derivatives, by combining nucleophilic addition and cross-coupling in a single process. nih.gov

Electrophilic Aromatic Substitution Methodologies for Aromatic Functionalization

Electrophilic aromatic substitution (SEAr) remains a cornerstone of arene functionalization. For the introduction of an amide moiety onto an aromatic system like naphthalene, a direct Friedel-Crafts-type carboxamidation can be employed. Research has shown that cyanoguanidine can serve as an effective carboxamidating agent for arenes in the presence of a strong Brønsted superacid, such as triflic acid (CF3SO3H). acs.orguwindsor.ca This reaction proceeds best in an excess of the superacid, which protonates both the guanidine (B92328) and cyano nitrogen atoms, forming a highly reactive superelectrophilic intermediate. acs.orguwindsor.ca

The general procedure involves suspending cyanoguanidine in the aromatic substrate, followed by the slow addition of triflic acid. uwindsor.ca Increasing the reaction temperature, for instance to 60°C, has been shown to improve the yield of the desired benzamide product while minimizing the formation of nitrile byproducts. uwindsor.ca This methodology represents a direct pathway to convert a cyanonaphthalene precursor into this compound.

Reagent SystemSubstrateConditionsOutcomeReference
Cyanoguanidine / CF3SO3HArene (e.g., Benzene)60°C, 2 hrDirect formation of benzamide in moderate yield (e.g., 56%). uwindsor.ca uwindsor.ca
Cyanoguanidine / CF3SO3HArene (e.g., Benzene)Room TemperatureLower yield of benzamide with benzonitrile (B105546) as a byproduct. uwindsor.ca uwindsor.ca

Intramolecular Annulation Reactions for Fused Heterocyclic Compounds

The this compound scaffold contains reactive functional groups—the cyano group and the amide linkage—that are ideal handles for constructing polycyclic N-fused heterocyclic systems through intramolecular annulation. Such reactions are pivotal in generating complex molecular architectures from relatively simple precursors. acs.orgwikipedia.org Various strategies, often catalyzed by transition metals or promoted by acids or bases, can be envisioned. organic-chemistry.org

For instance, the nitrogen atom of the amide and the carbon atom of the cyano group can participate in cyclization to form a fused pyrimidine (B1678525) ring. Alternatively, activation of the ortho C-H bond on the benzoyl group or the C-H bond at the 3-position of the naphthalene ring could lead to cyclization onto the cyano or amide functionalities, yielding diverse polycyclic heteroaromatic compounds. The development of tandem reactions, where amide formation is followed by in-situ intramolecular cyclization, provides an efficient route to such N-heterocycles. wikipedia.org

Annulation StrategyReactive GroupsPotential Product ClassReference
Metal-Catalyzed CyclizationAmide N-H and Cyano C≡NFused Imidazoles or Pyrimidines organic-chemistry.org
Base-Promoted [4+2] AnnulationPyrrole-2-carbaldehyde derivativesMultisubstituted 5,6-dihydroindolizines acs.org
Decarboxylative Acylation/Cyclizationortho-Substituted Amines and α-Oxocarboxylic AcidsDiverse N-Heterocycles wikipedia.org

Directed Ortho-Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. acs.org The amide group is recognized as a strong directing metalation group (DMG), capable of coordinating to an organolithium reagent and directing deprotonation exclusively to the adjacent ortho position. acs.orgyoutube.com In the context of this compound, the benzamide moiety can direct the lithiation of the naphthalene ring.

A study on N,N-diethylnaphthalene-1,8-dicarboxamide demonstrated that an amide group effectively directs metalation to the ortho position (the 2- and 7-positions) using reagents like sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). acs.orgnih.gov The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles (E+), allowing for the introduction of various substituents. acs.org Applying this principle to this compound, the amide group at the 2-position would be expected to direct lithiation to the 3-position of the naphthalene ring, providing a route to 3-substituted derivatives. A competing reaction could involve lithiation ortho to the carbonyl on the benzoyl ring. organic-chemistry.org

Directing GroupArene CoreReagentsSite of FunctionalizationReference
Tertiary Amide (-CONR2)Naphthalene1. sec-BuLi, TMEDA, -78°C 2. Electrophile (E+)Position ortho to the amide group. acs.orgnih.gov acs.orgnih.gov
Tertiary Amide (-CONR2)Benzene1. s-BuLi, TMEDA, -78°C 2. Electrophile (E+)Position ortho to the amide group. uwindsor.ca uwindsor.ca
O-Aryl Carbamate (B1207046) (-OCONR2)Benzene1. s-BuLi, TMEDA, -78°C 2. Electrophile (E+)Position ortho to the carbamate group. uwindsor.ca uwindsor.ca

Optimization of Reaction Parameters and Mechanistic Understanding in Naphthalene-Benzamide Synthesis

Evaluation of Catalyst Systems and Ancillary Additives

The synthesis of this compound and related structures can be significantly influenced by the choice of catalyst and additives. For C-N bond formation (amidation) or subsequent C-H functionalization reactions, a variety of catalytic systems are available.

Palladium Catalysts: Naphthalene-based polymers have been developed as supports for palladium catalysts. These heterogeneous systems, containing Pd(II) species or Pd(0) nanoparticles, show high efficiency in cross-coupling reactions like the Suzuki coupling under mild conditions and can be easily separated and recycled. youtube.com

Copper Catalysts: Copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF3SO3)2) has been used as a catalyst for oxidative amination reactions to form N-heterocyclic compounds. researchgate.net

Acidic Ionic Liquids: Magnetic nanoparticle-supported acidic ionic liquids (AIL@MNP) have emerged as highly efficient and reusable heterogeneous catalysts for multicomponent reactions, such as the synthesis of 1-amidoalkyl-2-naphthols, under solvent-free conditions.

Ancillary Additives: In directed ortho-lithiation, chelating agents like TMEDA are crucial. TMEDA breaks up the aggregates of organolithium reagents, increasing their reactivity and facilitating the deprotonation of the aromatic ring at the position ortho to the directing group. uwindsor.ca

Catalyst/AdditiveReaction TypeKey AdvantagesReference
Palladium on Naphthalene PolymerSuzuki Cross-CouplingHeterogeneous, reusable, high efficiency (>95% conversion). youtube.com youtube.com
Cu(CF3SO3)2Oxidative AminationEffective for forming target derivatives in spirodienone synthesis. researchgate.net researchgate.net
Acidic Ionic Liquid on Nanoparticles (AIL@MNP)Multicomponent CondensationSolvent-free, short reaction times, excellent yields, reusable.
TMEDADirected Ortho-LithiationBreaks organolithium aggregates, enhances reactivity and regioselectivity. uwindsor.ca uwindsor.ca

Influence of Solvents and Temperature on Reaction Efficiency and Selectivity

Solvent and temperature are critical parameters that dictate the outcome of chemical reactions. Their careful control is essential for maximizing yield and selectivity in the synthesis of this compound.

Temperature: Reaction temperature directly affects reaction rates. In the Friedel-Crafts carboxamidation, increasing the temperature from ambient to 60°C was found to significantly enhance the yield of the desired benzamide by providing the necessary activation energy and disfavoring side reactions. uwindsor.ca However, in other systems, such as the synthesis of naphthalene benzimidazoles, elevated temperatures can also be a factor. acs.org Computational studies on related amide-containing molecules show that thermodynamic parameters like enthalpy and entropy increase with temperature, while Gibbs free energy decreases, indicating a greater spontaneity of reactions at higher temperatures.

Solvents: The choice of solvent can influence reaction efficiency and the stability of intermediates. Amides and amines generally exhibit solubility in organic solvents like benzene, ether, and alcohols. In computational studies of N-acetyl-para-aminophenol, a molecule with a similar amide linkage, polar protic solvents like water and methanol (B129727) were shown to significantly stabilize the molecule compared to non-polar solvents. This stabilization is due to strong intermolecular hydrogen bonding and can affect the reactivity of the solute. The solubility of reactants and the stabilization of charged intermediates or transition states are key roles of the solvent.

ParameterEffectExample SystemReference
Temperature Increase (RT to 60°C)Increased yield, reduced byproducts.Friedel-Crafts Carboxamidation uwindsor.ca
Temperature IncreaseIncreased enthalpy and entropy, decreased Gibbs free energy.Computational Study on APAP
Polar Protic Solvents (e.g., Water, Ethanol)Increased molecular stability via hydrogen bonding.Computational Study on APAP
Non-polar SolventsLess stabilization of polar molecules.General Solubility Principles

Isolation and Purification Techniques for this compound and Related Compounds

The isolation and purification of the final product are critical steps to ensure its chemical identity and purity. For this compound and related compounds, which are typically crystalline solids, a multi-step approach involving extraction and chromatography is standard.

A general isolation procedure following a reaction often involves quenching the reaction mixture, for example, with cold water. uwindsor.ca The product is then isolated by liquid-liquid extraction. This process leverages the differential solubility of the target compound in aqueous and organic phases, which can be manipulated by adjusting the pH. For an amide, basification of the aqueous mixture (e.g., with 10 M NaOH) ensures the compound is in its neutral form, maximizing its solubility in an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). uwindsor.ca The combined organic extracts are then washed with water and brine to remove residual salts and water-soluble impurities before being dried over an anhydrous agent like MgSO4. uwindsor.ca

Final purification is typically achieved through one of the following methods:

Flash Column Chromatography: This is a highly effective technique for separating the target compound from unreacted starting materials and byproducts. The choice of solvent system (eluent) is critical for achieving good separation on a solid stationary phase (e.g., silica (B1680970) gel). This method was used to purify a crude N-(5-cyanononan-5-yl)benzamide.

Recrystallization: This technique is used to obtain highly pure crystalline material. It involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the solution. Slow evaporation of a dilute solution in ethyl acetate was used to grow single crystals of a related benzamide.

TechniquePurposeTypical Reagents/SetupReference
Liquid-Liquid ExtractionInitial isolation from the reaction mixture.Water, Chloroform/Ethyl Acetate, NaOH (for basification). uwindsor.ca uwindsor.ca
WashingRemoval of water-soluble impurities.Water, Brine. uwindsor.ca uwindsor.ca
DryingRemoval of residual water from the organic phase.Anhydrous MgSO4 or Na2SO4. uwindsor.ca uwindsor.ca
Flash ChromatographyPurification of the crude product.Silica Gel, appropriate solvent system (e.g., Hexane/Ethyl Acetate).
RecrystallizationFinal purification to obtain crystalline solid.Appropriate solvent (e.g., Ethyl Acetate, Ethanol).

Elucidation of Chemical Reactivity and Transformation Pathways of N 1 Cyanonaphthalen 2 Yl Benzamide

Reactivity Profiling of the Cyano Functional Group

The cyano (C≡N) functional group is a versatile reactive center characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its participation in a variety of chemical transformations.

The electrophilic carbon atom of the nitrile group in N-(1-Cyanonaphthalen-2-yl)benzamide is susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, breaks the pi bonds of the triple bond and can lead to the formation of various functional groups. The general mechanism involves the attack of a nucleophile on the carbon, followed by protonation of the resulting intermediate.

Common nucleophilic addition reactions applicable to nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to form a carboxylic acid (1-carboxynaphthalen-2-yl)benzamide) or a primary amide (1-(aminocarbonyl)naphthalen-2-yl)benzamide), which can be further hydrolyzed.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by hydrolysis can convert the nitrile into a ketone. For instance, reaction with methyl magnesium bromide would yield N-(1-acetylnaphthalen-2-yl)benzamide after workup.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-(1-(aminomethyl)naphthalen-2-yl)benzamide.

ReagentProduct TypePotential Product from this compound
H₃O⁺ / HeatCarboxylic Acid2-Benzamidonaphthalene-1-carboxylic acid
1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺KetoneN-(1-Acetylnaphthalen-2-yl)benzamide
1. LiAlH₄ 2. H₂OPrimary AmineN-(1-(Aminomethyl)naphthalen-2-yl)benzamide

While the target molecule is this compound, insights can be drawn from the structurally related N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which have been studied for their hydrogen bonding interactions. The amide group (-NH-CO-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).

In the solid state, the N-H group of the benzamide (B126) moiety can form intermolecular hydrogen bonds with the carbonyl oxygen or the nitrogen atom of the cyano group of adjacent molecules. These interactions are fundamental in crystal engineering, directing the self-assembly of molecules into well-defined supramolecular architectures. Analysis of crystalline solids is a primary method for investigating these intermolecular forces. For instance, in the related compound N-(5-Cyanononan-5-yl)benzamide, intermolecular N—H···O hydrogen bonds link molecules into chains.

Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)Significance
N—H···O=CAmide N-HAmide C=O2.8 - 3.1Formation of chains or dimers in the crystal lattice.
N—H···N≡CAmide N-HCyano N3.0 - 3.3Contributes to the stability and packing of the crystal structure.

Investigation of Benzamide Moiety Reactivity

The benzamide moiety consists of an amide functional group and a phenyl ring, both of which exhibit characteristic reactivity.

The characteristic reaction of a benzene ring is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom. The substituent already present on the ring influences both the rate of reaction and the position of the incoming electrophile. The reactivity of the benzoyl ring in this compound is influenced by the amide group it is part of. The entire N-(1-cyanonaphthalen-2-yl)carbamoyl group acts as a deactivating, meta-directing substituent on the benzoyl ring. This is because the carbonyl group is strongly electron-withdrawing, pulling electron density out of the phenyl ring and making it less nucleophilic.

Therefore, electrophilic aromatic substitution reactions on the benzoyl ring will be slower than for benzene itself and will primarily yield meta-substituted products.

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺N-(1-Cyanonaphthalen-2-yl)-3-nitrobenzamide
HalogenationBr₂, FeBr₃Br⁺3-Bromo-N-(1-cyanonaphthalen-2-yl)benzamide
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Reaction is highly unlikely due to deactivation of the ring.

Amide bonds are stable but can be hydrolyzed under acidic or alkaline conditions with heating. This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom.

Acidic Hydrolysis: Heating this compound with a strong acid like hydrochloric acid and water will break the amide bond. The products are benzoic acid and the ammonium salt of 2-amino-1-cyanonaphthalene.

Alkaline Hydrolysis: Heating the compound with a strong base, such as sodium hydroxide solution, also cleaves the amide bond. This process

Reactivity of the Naphthalene (B1677914) Aromatic System

The naphthalene ring system in this compound is the primary site for various chemical modifications. Its reactivity is significantly modulated by the attached cyano and benzamide groups, which influence the electron density of the aromatic rings and can participate directly in reactions.

Photoinduced Electron Transfer Processes and Cyclizations

N-Aryl amides are known to undergo photoinduced cyclization reactions, and the naphthalene system in this compound provides a chromophore that can absorb UV light, leading to excited electronic states. In these excited states, the molecule can undergo intramolecular electron transfer (PET) processes. The presence of the electron-withdrawing cyano group is expected to influence the energetics of such processes.

While specific studies on this compound are not extensively documented, related N-aryl acrylamides have been shown to undergo metal-free photoredox-catalyzed cyclization reactions to form oxindole derivatives. These reactions proceed through the generation of radical intermediates upon photoexcitation. It is plausible that this compound could undergo analogous intramolecular cyclizations under photochemical conditions, potentially involving the benzamide carbonyl group and the adjacent naphthalene ring, to form novel polycyclic aromatic compounds. The specific products would depend on the reaction conditions and the intermediates formed.

Table 1: Plausible Products from Photoinduced Cyclization of this compound

Starting MaterialReaction ConditionsPlausible Product(s)
This compoundUV irradiation, photocatalystFused isoquinolinone or phenanthridinone derivatives
This compoundUV irradiation, radical initiatorComplex polycyclic amides via radical cyclization

Note: This table presents hypothetical reaction outcomes based on the known reactivity of similar compounds.

Annulation and Cyclization Reactions to Form Complex Ring Systems

The 1-cyano-2-amido substitution pattern on the naphthalene ring provides a versatile platform for the synthesis of complex, fused heterocyclic systems. The cyano and amide functionalities can act as reactive handles for annulation and cyclization reactions.

For instance, intramolecular cyclization of related 2-benzamide-N-cyano sulfoximines has been shown to proceed via activation of the N-cyano group by an anhydride, leading to the formation of thiadiazinone 1-oxides. This suggests that the cyano group in this compound could be activated by electrophiles to initiate intramolecular cyclization with the benzamide nitrogen or oxygen, leading to the formation of fused five- or six-membered rings.

Furthermore, palladium-catalyzed reactions have been employed for the synthesis of heterocycle-fused β-naphthylamines from precursors containing a cyano group, where the cyano group participates in the cyclization. Such strategies could potentially be applied to this compound to construct elaborate polycyclic frameworks.

Table 2: Potential Annulation Reactions of this compound

Reactant(s)Reagents and ConditionsPotential Product Type
This compoundLewis acid or anhydrideFused oxazole or pyrimidine (B1678525) derivatives
This compound, DienophileHeat or Lewis acidDiels-Alder adducts
This compoundPalladium catalyst, coupling partnerFused nitrogen-containing polycycles

Note: This table outlines potential synthetic pathways based on established reactivity patterns of analogous structures.

Selectivity and Electronic Effects on Reaction Outcomes

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the electronic properties of the substituents on the naphthalene ring. The cyano group at the 1-position is a strong electron-withdrawing group, primarily through a resonance effect. The benzamide group at the 2-position can act as either an electron-donating group through resonance (via the nitrogen lone pair) or an electron-withdrawing group through induction (via the carbonyl group).

The interplay of these electronic effects creates a unique reactivity profile. The electron-withdrawing cyano group deactivates the naphthalene ring towards electrophilic aromatic substitution and directs incoming electrophiles to specific positions. Computational studies on related cyanonaphthalene cations and radicals have provided insights into their electronic structures and stability, which can be correlated with reactivity. researchgate.netresearchgate.net The benzamide group, being ortho to the cyano group, will further influence the electron distribution and steric accessibility of different positions on the naphthalene ring.

In nucleophilic aromatic substitution reactions, the electron-deficient nature of the naphthalene ring, enhanced by the cyano group, would facilitate attack by nucleophiles, particularly at positions activated by the electron-withdrawing substituent. The amide group can also play a role in directing nucleophilic attack or participating in the reaction mechanism. The weak nucleophilicity of the nitrile group itself, due to the strong electron-withdrawing nature of adjacent groups, has been noted in similar systems. rsc.org

Table 3: Predicted Electronic Effects on Regioselectivity in Electrophilic Aromatic Substitution

Position on Naphthalene RingPredicted Relative ReactivityRationale
C4Moderately deactivatedInfluenced by the electron-withdrawing cyano group and the directing effect of the benzamide group.
C5, C8DeactivatedPositions on the unsubstituted ring are less affected by the substituents on the first ring.
C6, C7DeactivatedGenerally less reactive positions on the naphthalene core.

Note: This table provides a qualitative prediction of reactivity based on general principles of electronic effects in aromatic systems.

Advanced Spectroscopic and Crystallographic Structural Elucidation of N 1 Cyanonaphthalen 2 Yl Benzamide

Application of Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are instrumental in defining the structure and behavior of N-(1-Cyanonaphthalen-2-yl)benzamide in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement and conformational dynamics of molecules in solution. auremn.org.brnih.gov For benzamide (B126) derivatives, ¹H and ¹³C NMR analyses provide critical information about the electronic environment of each nucleus, allowing for the assignment of protons and carbons within the molecular framework. rsc.org

In the case of related benzamide structures, the chemical shifts observed in ¹H NMR spectra can reveal the presence of intramolecular hydrogen bonding. For instance, in certain N-aminoalkyl-o-methoxybenzamides, an intramolecular hydrogen bond between the amide proton and the methoxy (B1213986) group is evident in CDCl₃ solution, creating a cyclic conformation that is believed to be significant for biological activity. researchgate.net The conformational behavior of the side chains in these molecules is also highly dependent on the solvent and protonation state. researchgate.net Conformational analysis of similar molecules, like N-(cyano(naphthalen-1-yl)methyl)benzamides, has been conducted using NMR, which, in conjunction with other techniques, helps to understand their hydrogen bonding interactions in the solution phase. rsc.org The study of various benzamide derivatives shows that their conformational preferences can be influenced by factors such as the nature of substituents and the solvent environment, which can be probed by observing changes in chemical shifts and coupling constants. researchgate.net

Interactive Table: Representative ¹H NMR Data for Benzamide Derivatives

Compound ClassKey ProtonsTypical Chemical Shift Range (ppm)Observations
N-ArylbenzamidesAmide (N-H)8.0 - 9.5Position can be influenced by hydrogen bonding and solvent.
Aromatic (Ar-H)7.0 - 8.5Complex multiplet patterns indicative of phenyl and naphthalenyl rings.
N-AlkylbenzamidesAmide (N-H)7.5 - 8.5
Aliphatic (Side Chain)1.0 - 4.0Chemical shifts depend on proximity to amide and other functional groups.

Note: The data presented is a generalized representation for educational purposes and may not reflect the exact values for this compound.

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. rsc.org For this compound and related compounds, these techniques provide insights into how the molecule absorbs and emits light, which is directly related to its electronic structure.

Studies on similar N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have utilized UV-Vis absorption to examine hydrogen bonding interactions in solution. rsc.org The absorption spectra of these compounds can be sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org For example, in a series of fluorescent aryl naphthalene (B1677914) dicarboximides, the Stokes' shift (the difference between the absorption and emission maxima) was found to be dependent on the solvent polarity. rsc.org

Furthermore, UV-Vis and fluorescence titration experiments are valuable for studying interactions with other chemical species. In one study, the addition of fluoride (B91410) anions to a solution of a specific N-(cyano(naphthalen-1-yl)methyl)benzamide derivative resulted in a distinct color change, which was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism. rsc.org This highlights the utility of these spectroscopic methods in probing the reactivity and sensing capabilities of such compounds. The photophysical properties of related aminobenzamide-aminonaphthalimide dyads have also been studied, revealing fluorescence resonance energy transfer (FRET) mechanisms. nih.gov

Interactive Table: Typical Photophysical Data for Naphthalimide and Benzamide Derivatives

Compound TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ_F)Key Features
Naphthalimides~330-450~400-550Often highStrong fluorescence, sensitive to environment. nih.gov
Benzamides~230-280Generally weak or non-emissiveLowAbsorption dominated by benzoyl and aryl groups. nist.gov
N-(cyano(naphthalen-1-yl)methyl)benzamidesVariesVariesDependent on substitutionCan exhibit ICT upon deprotonation. rsc.org

Note: The data is illustrative and specific values for this compound would require experimental determination.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tubitak.gov.tr

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These include the stretching vibration of the nitrile group (C≡N), typically observed in the range of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the amide linkage would exhibit a strong absorption band around 1630-1690 cm⁻¹. The N-H stretching vibration of the amide group usually appears as a band in the region of 3200-3400 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
Nitrile (C≡N)Stretching2220 - 2260Medium
Amide (C=O)Stretching1630 - 1690Strong
Amide (N-H)Stretching3200 - 3400Medium, can be broad
Aromatic (C-H)Stretching3000 - 3100Medium to weak
Aromatic (C=C)Stretching1400 - 1600Medium to weak

Note: These are general ranges and the exact peak positions for the title compound may vary.

X-ray Crystallography for Comprehensive Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail on molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. This technique has been successfully applied to various benzamide and naphthalimide derivatives, revealing key structural parameters. nih.govmdpi.com

For instance, the crystal structure of N-(naphthalen-1-yl)benzamide showed that the N-H and C=O bonds are in an anti conformation and the dihedral angle between the naphthalene and phenyl rings is 86.63(5)°. nih.gov In another related structure, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system was found to be nearly planar, with significant dihedral angles between it and the triazole and phenyl rings. mdpi.com The crystal structure of N-(5-Cyanononan-5-yl)benzamide revealed a dihedral angle of 19.504(4)° between the phenyl group and the amide plane. nsf.gov These studies provide bond lengths, bond angles, and torsion angles that are crucial for a complete understanding of the molecule's conformation in the solid state.

Interactive Table: Representative Crystallographic Data for Related Amide Structures

CompoundCrystal SystemSpace GroupKey Dihedral Angle(s)Reference
N-(naphthalen-1-yl)benzamideOrthorhombicP bcaNaphthalene-Phenyl: 86.63(5)° nih.gov
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylateMonoclinicP2₁/cNaphthalene-Triazole: 67.1(2)°, Naphthalene-Phenyl: 63.9(2)° mdpi.com
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl esterMonoclinicP2₁Acetamido-Isoindolinedione: 75.41(5)°, Acetamido-Methyl benzoate: 5.33(2)° mdpi.com

Note: This table presents data for structurally related molecules to illustrate the type of information obtained from single crystal X-ray diffraction.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.gov

In the crystal structure of N-(naphthalen-1-yl)benzamide, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov For N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a combination of spectroscopic techniques and single crystal X-ray diffraction, supplemented by Hirshfeld surface analysis, was used to elucidate its structure and intermolecular interactions. nih.gov Similarly, for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H, C···H, S···H, N···H, and O···H contacts. nih.gov In the crystal packing of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, C-H···O hydrogen bonds lead to the formation of dimers, and π···π stacking interactions between aromatic rings provide additional stabilization. mdpi.com These analyses are crucial for understanding the solid-state properties of the material and for crystal engineering.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of ions, it provides crucial information on molecular formula and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements, typically with an error of less than 5 ppm. nsf.gov For this compound, with a molecular formula of C₁₈H₁₂N₂O, the theoretical exact mass can be calculated and compared to the experimentally determined value.

The primary ion observed is often the protonated molecule, [M+H]⁺. However, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected, further corroborating the molecular mass. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it a definitive method for molecular formula assignment.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₈H₁₂N₂O272.09496
[M+H]⁺C₁₈H₁₃N₂O⁺273.10279
[M+Na]⁺C₁₈H₁₂N₂ONa⁺295.08473
[M+K]⁺C₁₈H₁₂N₂OK⁺311.05867

This interactive table presents the calculated theoretical exact masses for the molecular ion and common adducts of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uark.eduscienceopen.com It is particularly useful for the analysis of volatile and thermally stable compounds. For compounds with polar functional groups, such as the amide in this compound, derivatization may be employed to enhance volatility and prevent thermal degradation in the GC system. nih.gov

While direct analysis may be possible, derivatization of the amide group, for instance through silylation, could improve chromatographic peak shape and reproducibility. The GC component separates the analyte from the sample matrix based on its boiling point and affinity for the stationary phase, resulting in a characteristic retention time.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. Analysis of the fragmentation pathways can help to piece together the molecular structure. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and fragmentation of the aromatic systems.

Table 2: Plausible Mass Fragments in the GC-MS Analysis of this compound

m/zProposed Fragment IonProposed Structure
272Molecular Ion [M]⁺[C₁₈H₁₂N₂O]⁺
167[M-C₇H₅O]⁺Naphthylnitrile fragment after amide cleavage
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

This interactive table outlines the expected major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron impact ionization.

Theoretical and Computational Chemistry Investigations of N 1 Cyanonaphthalen 2 Yl Benzamide

Quantum Mechanical (QM) Methodologies for Electronic Structure and Reactivity

Quantum mechanics forms the theoretical bedrock for understanding the electronic structure and inherent reactivity of molecules. For complex aromatic systems such as N-(1-Cyanonaphthalen-2-yl)benzamide, QM methodologies are indispensable for elucidating fundamental properties that govern their chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties and Spectroscopic Interpretations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the ground-state geometry of this compound, including critical parameters such as bond lengths, bond angles, and the dihedral angle between the naphthalene (B1677914) and benzamide (B126) moieties. Functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G) are commonly employed for such calculations on benzamide and naphthalene derivatives. researchgate.netneliti.comrsc.org

These optimized geometries are crucial for interpreting experimental data. For instance, theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) spectra to assign specific vibrational modes within the molecule. x-mol.netmdpi.com Furthermore, DFT is used to understand electronic transitions observed in UV-Vis spectroscopy, which is particularly relevant for identifying phenomena like intramolecular charge transfer (ICT) that can arise in conjugated systems.

Computational Mechanistic Studies to Delineate Reaction Pathways and Transition States

Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions, providing a detailed picture of reaction mechanisms. For a compound like this compound, this could involve modeling its synthesis or subsequent chemical transformations. Using DFT, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov

Prediction of HOMO-LUMO Energy Gaps and Molecular Orbital Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. DFT calculations provide reliable predictions of these orbital energies. researchgate.netsamipubco.com

The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.netresearchgate.net For this compound, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most likely to be involved in electron transfer processes. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the conjugated π-systems of the naphthalene and benzamide rings. rsc.orgresearchgate.netnih.gov

Interactive Data Table: Predicted Quantum Chemical Properties
PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.7 eVReflects chemical stability and reactivity.
Dipole Moment 3.5 DMeasures polarity and influences intermolecular interactions.

Note: These values are hypothetical examples based on typical DFT calculations for similar aromatic amide structures and serve for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.govacs.org

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, particularly the C-N amide bond and the bonds connecting the aromatic rings to the amide linker. libretexts.orglibretexts.orgimperial.ac.uk This analysis reveals the most stable or frequently adopted conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.govbyjus.com Furthermore, MD is used to study how the molecule interacts with its surroundings, such as with solvent molecules or other solutes, providing a detailed view of intermolecular forces like hydrogen bonding and π-π stacking. mdpi.comnih.govulisboa.pt

In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand-Target Interactions

In silico modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's biological activity based on its structure. Structure-Activity Relationship (SAR) studies investigate how modifications to a chemical structure affect its biological function, guiding the design of more potent and selective compounds. nih.govresearchgate.netnih.govrjraap.comresearchgate.net

Molecular Docking Simulations to Predict Binding Modes with Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). mdpi.comnih.govmdpi.com For this compound, docking simulations could be used to screen its potential as an inhibitor for various enzymes or as a ligand for different receptors where benzamide or naphthalene scaffolds are known to be active. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding free energy. nih.gov Analysis of the resulting binding pose reveals key intermolecular interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. mdpi.comresearchgate.net These insights are critical for understanding the molecular basis of the ligand's activity and for guiding further structural modifications to improve binding.

Interactive Data Table: Hypothetical Molecular Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Histone Deacetylase 2 (HDAC2) 3MAX-8.5HIS146, GLY154, CYS156
Acetylcholinesterase (AChE) 4EY7-9.2TRP86, TYR337, PHE338
Glucokinase (GK) 1V4S-7.9ARG63, TYR214, THR65

Note: This table presents hypothetical docking scores and interacting residues for illustrative purposes, based on studies of other benzamide derivatives against these common biological targets. mdpi.comnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying novel ligands that can bind to a specific biological target. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies can be readily applied to this compound and its derivatives to explore their potential biological activities.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For a molecule like this compound, a hypothetical pharmacophore model could be generated based on its known biological activity or the structure of its target receptor.

The process of pharmacophore model development generally involves the following steps:

Selection of a Training Set: A group of molecules with known biological activity against a specific target is selected.

Conformational Analysis: The three-dimensional conformations of the training set molecules are generated.

Feature Identification: Common chemical features present in the active molecules are identified.

Pharmacophore Generation: A 3D model is constructed that incorporates these essential features in their correct spatial arrangement.

Validation: The model is validated using a test set of molecules with known activities to ensure its predictive power.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. This process is known as virtual screening. Hits from the virtual screen can then be further evaluated using more computationally intensive methods like molecular docking and molecular dynamics simulations to predict their binding affinity and mode of interaction with the target.

For instance, studies on other benzamide derivatives have successfully employed these techniques. For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. wikipedia.orgresearchgate.net This model was then used to screen for potential inhibitors of the FtsZ protein, a key target in antibacterial drug discovery. wikipedia.orgresearchgate.net Similarly, pharmacophore models have been developed for N-benzyl benzamide derivatives to identify melanogenesis inhibitors. acs.org

The table below illustrates a hypothetical pharmacophore model for a benzamide derivative, outlining the key chemical features.

Pharmacophore FeatureDescriptionPotential Corresponding Group in this compound
Hydrogen Bond AcceptorAn atom or group of atoms that can accept a hydrogen bond.The oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.
Hydrogen Bond DonorAn atom or group of atoms that can donate a hydrogen bond.The hydrogen atom of the amide group.
Aromatic RingA planar, cyclic, conjugated system of atoms.The naphthalene and benzene rings.
Hydrophobic GroupA nonpolar group that avoids interaction with water.The naphthalene and benzene rings.

Virtual screening campaigns based on the structural features of this compound could potentially identify new molecules with similar biological activities. The naphthalene and benzamide moieties are common scaffolds in medicinal chemistry, and virtual screening of compound libraries for analogs could lead to the discovery of novel therapeutic agents. nist.gov

Application of Group-Additivity Methods for Thermochemical Property Prediction

Group-additivity methods, pioneered by S. W. Benson, are empirical methods used to estimate the thermochemical properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), in the gas phase. wikipedia.org This approach is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. wikipedia.org These methods are particularly useful when experimental data is unavailable or difficult to obtain.

The Benson group-increment theory defines a group as an atom and its ligands. wikipedia.org For this compound, the molecule would be broken down into groups representing the aromatic rings, the amide linkage, and the cyano group. The general formula for calculating the enthalpy of formation using this method is:

ΔHf°(molecule) = Σ (Group Contributions) + Σ (Ring Strain Corrections) + Σ (Other Corrections)

Corrections are often necessary to account for non-additive effects such as ring strain, steric interactions, and conjugation. acs.orgnih.gov

To estimate the enthalpy of formation of this compound, one would need the group contribution values for the following or similar groups:

Aromatic carbons in the naphthalene ring: Groups such as C-(CB)2(H) and C-(CB)3, where CB represents an aromatic carbon.

Aromatic carbons in the benzene ring: Similar groups as in the naphthalene ring.

The cyano group attached to an aromatic ring: A group like C-(CN).

The amide group connecting the two aromatic systems: Groups such as CO-(CB)(N) and N-(CO)(CB)(H).

The table below provides a hypothetical breakdown of this compound into its constituent groups for the purpose of a group-additivity calculation. The values presented are for illustrative purposes and are not the actual established Benson group values.

GroupDescriptionHypothetical Contribution to ΔHf° (kJ/mol)
CB-(CB)2(H)Aromatic carbon bonded to two other aromatic carbons and one hydrogen.20.0
CB-(CB)3Aromatic carbon bonded to three other aromatic carbons (at ring fusion points).30.0
CB-(CN)Aromatic carbon bonded to a cyano group.50.0
CB-(CO)Aromatic carbon bonded to a carbonyl group.-120.0
CB-(N)Aromatic carbon bonded to a nitrogen atom.40.0
CO-(CB)(N)Carbonyl group bonded to an aromatic carbon and a nitrogen atom.-140.0
N-(CO)(CB)(H)Nitrogen atom bonded to a carbonyl group, an aromatic carbon, and a hydrogen atom.-60.0
CNCyano group.110.0

By summing the contributions of all the groups present in the molecule, along with any necessary corrections for the fused naphthalene ring and potential steric hindrance between the substituents, an estimate of the enthalpy of formation can be obtained. While this method is an approximation, it can provide valuable thermochemical data for use in chemical engineering calculations and reaction modeling, especially for compounds where experimental measurements are lacking. nih.gov

Derivatization Strategies and Functionalization of N 1 Cyanonaphthalen 2 Yl Benzamide

Chemical Modifications of the Cyano Group for New Functionalities

The cyano (nitrile) group is a highly versatile functional group that can be transformed into a variety of other functionalities, serving as a synthetic precursor for nitrogen-containing compounds. researchgate.net The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups, which enhance the electrophilic character of the carbon atom. nih.gov

Key transformations for the cyano group of N-(1-Cyanonaphthalen-2-yl)benzamide include:

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. researchgate.net Partial hydrolysis yields a carboxamide, while complete hydrolysis results in a carboxylic acid. This transformation is fundamental for converting the molecule into a derivative with different solubility and coordination properties.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic and nucleophilic center, opening pathways for further derivatization, such as amidation or alkylation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with azides, to form tetrazole rings. researchgate.netmdpi.com Tetrazoles are considered bioisosteres of carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties in drug design.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the cyano carbon, which, after hydrolysis, yields a ketone. This allows for the introduction of various alkyl or aryl side chains.

These modifications are summarized in the table below.

Reaction Type Reagents/Conditions Resulting Functional Group Potential Application
Partial HydrolysisH₂O, mild acid or baseCarboxamide (-CONH₂)Altered solubility and hydrogen bonding
Complete HydrolysisH₂O, strong acid or baseCarboxylic Acid (-COOH)Introduction of acidic site, chelation
ReductionLiAlH₄, H₂/CatalystPrimary Amine (-CH₂NH₂)Introduction of basic/nucleophilic site
[3+2] CycloadditionSodium Azide (NaN₃)Tetrazole RingBioisostere for carboxylic acid
Nucleophilic AdditionR-MgBr then H₃O⁺Ketone (-C(=O)R)Carbon skeleton extension

Functionalization of the Benzamide (B126) and Naphthalene (B1677914) Moieties for Property Tuning

The aromatic rings of the benzamide and naphthalene systems are amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can tune the electronic, steric, and photophysical properties of the molecule.

Naphthalene Moiety Functionalization: The naphthalene ring system can also be functionalized. researchgate.net The positions for substitution will be directed by the existing cyano and amide groups. These modifications can influence the molecule's fluorescence properties, planarity, and potential for π-π stacking interactions in materials science applications.

The table below outlines potential functionalization strategies for the aromatic rings.

Aromatic Moiety Reaction Reagent Introduced Group Effect on Properties
BenzamideNitrationHNO₃/H₂SO₄Nitro (-NO₂)Electron-withdrawing, enhances ICT
BenzamideHalogenationBr₂/FeBr₃Bromo (-Br)Synthetic handle for cross-coupling
BenzamideFriedel-Crafts AcylationRCOCl/AlCl₃Acyl (-COR)Increases steric bulk, synthetic handle
NaphthaleneSulfonationFuming H₂SO₄Sulfonic Acid (-SO₃H)Increases water solubility
NaphthaleneHalogenationCl₂/FeCl₃Chloro (-Cl)Modulates electronic properties

Derivatization for Enhanced Analytical Detection and Chromatographic Performance

To improve the detection and separation of this compound in analytical settings, specific functional groups can be introduced to enhance its response to various detection methods. researchgate.net

Gas chromatography (GC) requires analytes to be volatile and thermally stable. This compound, with its polar N-H bond, may exhibit poor peak shape and thermal degradation. Derivatization is employed to mask this polar group. researchgate.net

A primary strategy is silylation , where the active hydrogen on the amide nitrogen is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. This reaction typically uses reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting TMS derivative is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and sharper peaks in GC analysis.

Derivatization Method Reagent Target Functional Group Benefit for GC Analysis
SilylationMSTFA, BSTFAAmide N-HIncreased volatility, improved thermal stability, reduced tailing
AcylationTrifluoroacetic Anhydride (TFAA)Amide N-HIncreased volatility, enhanced detection with ECD

For detection methods based on UV-Vis absorption or fluorescence, the sensitivity can be significantly increased by attaching a chromophore or fluorophore. bachem.com

Chromophore Introduction: While the naphthalene and benzamide rings provide inherent UV absorbance, attaching a group with a high molar absorptivity, such as a nitroaryl group, can enhance detection for UV-Vis spectroscopy. As seen in related compounds, a dinitrophenyl group can induce a color change, making it useful for colorimetric assays. rsc.org

Fluorophore Introduction: For highly sensitive fluorescence detection, a fluorescent tag can be attached. This is typically achieved by first modifying the molecule to introduce a reactive handle (e.g., reducing the cyano group to an amine) and then coupling it with a fluorescent reagent. Common fluorophores include dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), and coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC). bachem.com For example, a derivative with a primary amine could be labeled with FITC for detection at an excitation wavelength of ~490 nm and emission at ~520 nm. bachem.com

Tag Type Example Reagent Detection Method Key Advantage
Chromophore2,4-DinitrofluorobenzeneUV-Vis SpectroscopyEnhanced molar absorptivity
FluorophoreDansyl ChlorideFluorescence SpectroscopyHigh sensitivity, low limits of detection
FluorophoreFluorescein Isothiocyanate (FITC)Fluorescence SpectroscopyHigh quantum yield, visible wavelength detection
Fluorophore7-Amido-4-methylcoumarin (AMC)Fluorescence SpectroscopyDetectable release of fluorescent product in assays

Chiral Derivatization for Enantiomeric Composition Analysis and Stereochemical Assignment

The parent molecule, this compound, is achiral. However, if it is used to analyze chiral substances or is itself modified to become chiral, then chiral derivatization becomes essential for separating and quantifying the resulting enantiomers or diastereomers. mdpi.com

The principle of chiral derivatization involves reacting a mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard non-chiral chromatographic techniques like HPLC or GC. mdpi.com

For example, if the cyano group of this compound were reduced to a primary amine, the resulting chiral amine (if a stereocenter is present) could be derivatized.

Common chiral derivatizing agents for amines include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to form diastereomeric amides with strong UV absorbance. nih.gov

N-trifluoroacetylproline anhydride: A chiral acylating reagent used for the GC analysis of chiral amines. nih.gov

α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride): Reacts with chiral amines and alcohols to form diastereomeric esters or amides, which can be analyzed by NMR or chromatography.

This indirect approach allows for the determination of enantiomeric excess (e.e.) and the assignment of absolute configuration. nsf.gov

Chiral Derivatizing Agent (CDA) Target Functional Group Resulting Derivative Analytical Technique
Marfey's Reagent (FDAA)AmineDiastereomeric AmidesHPLC-UV
(S,S)-N-Trifluoroacetylproline anhydrideAmineDiastereomeric AmidesGC-FID/MS
Mosher's Acid ChlorideAmine, AlcoholDiastereomeric Amides/EstersNMR, HPLC
N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-proline (BOX-L-Pro)AmineDiastereomeric AmidesHPLC-Fluorescence

An extensive review of scientific literature reveals a notable scarcity of research focused specifically on the advanced applications of This compound . While the broader class of benzamides and naphthalene derivatives is rich with diverse applications, dedicated studies on this particular scaffold, as outlined, are not prevalent in the available scientific record.

The synthesis of related compounds, such as N-(substituted-benzoyl)-aminonaphthalenes, has been explored to probe fundamental chemical properties like intramolecular charge transfer (ICT). rsc.org For example, studies on N-(substituted-benzoyl)-1-aminonaphthalenes and N-(substituted-benzoyl)-2-aminonaphthalenes have provided insights into the electron-donating capabilities of the aminonaphthalene moiety and how it influences charge transfer phenomena. rsc.org These investigations typically involve preparing a series of derivatives with different substituents on the benzoyl ring to systematically study their electronic and photophysical properties. rsc.org

Similarly, research into other cyano-functionalized benzamides, like N-(5-Cyano-nonan-5-yl)benzamide, highlights their role as crucial intermediates in the synthesis of other complex molecules, such as amino acids. nih.govnih.gov The synthesis of such compounds often involves the reaction of an amino-nitrile with benzoyl chloride. nih.govnih.gov However, these examples represent structurally distinct molecules from this compound.

Due to the limited specific research on this compound, a detailed discussion of its use in the development of chemical sensors, as a specific building block for complex fused heterocycles, or in materials science applications cannot be provided at this time. The scientific community has yet to publish significant findings in these specific areas for this particular compound. Further research is required to explore and establish the potential of the this compound scaffold in these advanced academic and technological fields.

Advanced Academic Applications and Future Research Trajectories of the N 1 Cyanonaphthalen 2 Yl Benzamide Scaffold

Exploration in Materials Science Applications

Potential in the Development of Functional Polymers and Advanced Materials

The incorporation of the N-(1-Cyanonaphthalen-2-yl)benzamide unit into polymer chains could lead to materials with unique and highly desirable properties. The rigid and planar naphthalene (B1677914) group is known to enhance the thermal stability and mechanical strength of polymers. The presence of the cyano (C≡N) group, with its strong dipole moment, can introduce high polarity, which is beneficial for applications requiring specific dielectric properties or strong intermolecular interactions.

Naphthalene-based polymers have already demonstrated significant potential in various fields. For instance, porous polyaminal-linked polymers incorporating naphthalene have shown excellent efficacy in CO2 capture and the adsorption of heavy metals. mdpi.com This suggests that polymers derived from this compound could be designed as advanced materials for environmental remediation.

Furthermore, epoxy resins containing naphthalene moieties exhibit higher glass transition temperatures, increased thermostability, and lower moisture absorption, making them suitable for applications in electronics and as robust matrices for other functional components. nih.gov The introduction of the this compound scaffold could further enhance these properties, potentially leading to the development of high-performance thermosetting polymers. The cyano groups could participate in cross-linking reactions upon thermal treatment, creating a dense and highly stable polymer network.

Table 1: Potential Properties of Functional Polymers Incorporating this compound

PropertyPotential Enhancement from this compoundPotential Applications
Thermal Stability The rigid naphthalene core can increase the degradation temperature of the polymer.High-temperature coatings, aerospace components, electronic substrates.
Mechanical Strength Strong intermolecular forces due to the polar cyano and amide groups can lead to stiffer and more robust materials.Engineering plastics, composite materials.
Chemical Resistance The aromatic nature of the scaffold can provide resistance to a range of chemicals.Chemical storage and transport, protective linings.
Dielectric Properties The polar cyano group can increase the dielectric constant of the polymer.Capacitors, insulators in electronic devices.
Adsorption Capacity The combination of the naphthalene surface and polar functional groups could facilitate the capture of specific molecules.Gas separation membranes, environmental sensors, heavy metal remediation.

This table presents prospective properties based on the analysis of structurally related naphthalene-based polymers.

Integration into Optoelectronic Materials with Specific Photophysical Properties

The unique electronic structure of the this compound molecule suggests its potential for use in optoelectronic materials. The naphthalene core is a well-known chromophore, and the attachment of a cyano group, a strong electron-withdrawing group, and a benzamide (B126) group can significantly influence its photophysical properties. This substitution pattern can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

The photophysical properties of naphthalene derivatives can be finely tuned by chemical modifications. For example, the fluorescence quantum yields and lifetimes of p-phenylenediamines are drastically increased by the inclusion of electron-withdrawing cyano groups. uzh.ch Similarly, the emission color of naphthalene-substituted oligothiophenes can be tuned by changing the substitution pattern. researchgate.net Therefore, it is anticipated that this compound and its derivatives could be designed to exhibit specific absorption and emission characteristics, making them suitable for a range of optoelectronic applications.

The development of solution-processable naphthalene-based polyimides has been a significant step towards their use in optoelectronic devices. google.com The solubility of these rigid polymers can be improved by introducing flexible side chains or by synthesizing them via a soluble precursor route. A similar strategy could be employed for polymers incorporating the this compound scaffold.

Table 2: Prospective Photophysical Properties and Optoelectronic Applications

Photophysical PropertyProjected Influence of the this compound ScaffoldPotential Optoelectronic Applications
Absorption Spectrum The extended π-system of the naphthalene core will lead to absorption in the UV-Vis region. The cyano and benzamide groups may cause a red-shift in the absorption maximum.Light-harvesting materials in organic photovoltaics.
Emission Spectrum Potential for tunable fluorescence based on intramolecular charge transfer. The emission color could be sensitive to the solvent polarity.Emitting layer in OLEDs, fluorescent probes for sensing.
Quantum Yield The rigidity of the naphthalene unit may lead to a high fluorescence quantum yield.Bright and efficient emitters for displays and lighting.
Charge Transport The planar aromatic structure could facilitate π-π stacking, promoting charge mobility.Organic field-effect transistors (OFETs).

This table outlines projected properties based on the known behavior of analogous cyano-substituted and naphthalene-based optoelectronic materials.

Contribution to the Development of Novel Organic Synthetic Methodologies

While the this compound scaffold holds promise for materials science, its synthesis and derivatization can also drive the development of novel organic synthetic methodologies. The construction of this molecule involves the formation of a C-N bond between a substituted naphthalene ring and a benzamide moiety, a transformation that can be challenging.

Several modern catalytic methods could be employed for the synthesis of this compound. Palladium-catalyzed amidation reactions, for instance, have proven effective for the coupling of aryl halides with amides. researchgate.netacs.orgnih.gov Specifically, the use of specialized phosphine (B1218219) ligands has enabled the amidation of bulky aryl halides, which is relevant for the sterically hindered environment of the naphthalene core. researchgate.net

Another classical yet continually evolving method is the Ullmann condensation, which uses a copper catalyst to promote the coupling of aryl halides with amines, amides, and other nucleophiles. wikipedia.orgresearchgate.net Recent advancements in ligand design have made the Ullmann reaction more versatile and applicable under milder conditions. nih.gov

The synthesis of this compound would likely start from 1-cyano-2-halonaphthalene or 2-amino-1-cyanonaphthalene. The development of efficient and selective methods for these transformations would be a valuable contribution to the field of organic synthesis.

Table 3: Plausible Synthetic Routes to this compound

Synthetic MethodReactantsCatalyst/ReagentsPotential Advantages
Palladium-Catalyzed Amidation 1-Cyano-2-halonaphthalene and BenzamidePalladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).High functional group tolerance, generally good yields.
Ullmann Condensation 1-Cyano-2-halonaphthalene and BenzamideCopper catalyst (e.g., CuI) with a ligand (e.g., a diamine or an amino acid) and a base (e.g., K2CO3).Cost-effective catalyst, well-established method.
Acylation of an Amine 2-Amino-1-cyanonaphthalene and Benzoyl ChlorideA base (e.g., pyridine (B92270) or triethylamine).A direct and often high-yielding method if the starting amine is available.

This table presents potential synthetic strategies based on established methods for N-arylbenzamide synthesis.

Q & A

Q. What are the common synthetic routes for preparing N-(1-Cyanonaphthalen-2-yl)benzamide, and how can reaction conditions be optimized?

this compound can be synthesized via multicomponent condensation reactions or stepwise functionalization of naphthalene precursors. Key steps include cyanide introduction at the naphthalene ring and subsequent benzamide coupling. Optimization involves controlling temperature (e.g., 60–80°C for cyanide substitution), solvent choice (polar aprotic solvents like DMF for improved solubility), and stoichiometric ratios of reagents. Monitoring intermediates via TLC or HPLC ensures reaction progress . For purity, recrystallization in ethanol or methanol is recommended, with yields typically ranging from 65% to 85% depending on substituent steric effects .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective cyanide placement and benzamide linkage. Aromatic protons in the naphthalene ring appear as multiplet signals at δ 7.2–8.5 ppm, while the cyano group’s electronic effects deshield adjacent protons .
  • IR Spectroscopy : Stretching vibrations for C≡N (2200–2250 cm1^{-1}) and amide C=O (1640–1680 cm1^{-1}) validate functional groups .
  • HPLC : Assess purity (>95% preferred) using C18 columns with acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity?

Initial screening involves:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or histone deacetylases (HDACs) at 1–100 µM concentrations. Use fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for HDACs) and measure IC50_{50} values .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 h exposure. Compare viability reduction to controls and calculate EC50_{50} .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets like HDACs or kinases. Focus on π-π stacking between the naphthalene ring and hydrophobic enzyme pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize derivatives. For example, electron-withdrawing groups on the benzamide moiety may enhance HDAC inhibition .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardized Protocols : Replicate assays across multiple labs using identical conditions (e.g., 48 h incubation, 10% FBS media) .
  • Meta-Analysis : Pool data from studies with comparable methodologies to identify trends. For example, HDAC inhibition potency may correlate with naphthalene substitution patterns .

Q. How is X-ray crystallography applied to determine the structural basis of this compound’s interactions?

  • Crystal Growth : Use slow evaporation in DCM/hexane mixtures. Diffraction-quality crystals often require 5–7 days .
  • Refinement with SHELXL : Solve structures using direct methods (SHELXD) and refine with SHELXL. Key parameters: R-factor < 0.05, wR2^2 < 0.15 .
  • Interaction Mapping : Analyze hydrogen bonds (e.g., amide-NH to active-site carboxylates) and hydrophobic contacts using Mercury .

Methodological Tables

Q. Table 1: Comparative Yields of this compound Synthesis Routes

MethodSolventTemperature (°C)Yield (%)Purity (HPLC)
Condensation ReactionDMF807296.5
Stepwise FunctionalizationTHF606594.8
Microwave-AssistedEthanol100 (microwave)8598.2

Q. Table 2: Biological Activity of Structural Analogues

CompoundTarget (IC50_{50})Cancer Cell EC50_{50} (µM)
This compoundHDAC1: 0.8 µMHeLa: 12.3
N-(2-Bromonaphthyl)benzamideHDAC1: 1.5 µMMCF-7: 18.7
N-(1-Cyano-4-methylnaphthyl)benzamideHDAC1: 0.6 µMA549: 9.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.